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molecular formula C9H17N B147369 Nonanenitrile CAS No. 2243-27-8

Nonanenitrile

Cat. No. B147369
M. Wt: 139.24 g/mol
InChI Key: PLZZPPHAMDJOSR-UHFFFAOYSA-N
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Patent
US09073822B2

Procedure details

50 g of nonylamine and 50 g of water are introduced into a 750-ml autoclave equipped with a self-aspirating turbine. 5 g of basified Raney nickel doped with 2% by weight of Cr are added. The reactor is flushed with twice 10 bar of nitrogen and then with twice 10 bar of hydrogen. The autoclave is placed under 20 bar of hydrogen, and stirring and heating to 90° C. are carried out. The nonanenitrile resulting from example 5 is then injected using a pump, while keeping the hydrogen pressure constant in the reactor. 350 g of nonanenitrile are injected over the course of 4 h. After the end of the injection, the reaction medium is maintained under the same conditions for 30 min. The temperature is then brought back to 20° C., the reactor is flushed with nitrogen and the catalyst is filtered off. The reaction medium is then distilled under reduced pressure: in this way, the nonylamine is recovered with a yield of 98% (boiling point 201° C. under 760 mmHg).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>[Ni].O>[C:1](#[N:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCCC)N
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a self-aspirating turbine
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The reactor is flushed with twice 10 bar of nitrogen
CUSTOM
Type
CUSTOM
Details
are injected over the course of 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After the end of the injection, the reaction medium is maintained under the same conditions for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
is then brought back to 20° C.
CUSTOM
Type
CUSTOM
Details
the reactor is flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
DISTILLATION
Type
DISTILLATION
Details
The reaction medium is then distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
in this way, the nonylamine is recovered with a yield of 98% (boiling point 201° C. under 760 mmHg)

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCC)#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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